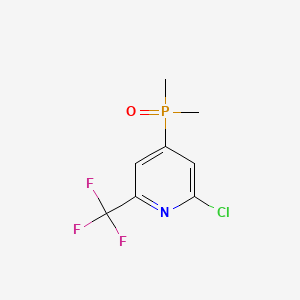
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chloro group, a dimethylphosphoryl group, and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine typically involves the introduction of the chloro, dimethylphosphoryl, and trifluoromethyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the use of chlorinating agents, phosphorylating agents, and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, dimethylphosphoryl, and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
Applications De Recherche Scientifique
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The chloro, dimethylphosphoryl, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(dimethylphosphoryl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
2-Chloro-6-(trifluoromethyl)pyridine:
4-(Dimethylphosphoryl)-6-(trifluoromethyl)pyridine: Lacks the chloro group, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the chloro, dimethylphosphoryl, and trifluoromethyl groups on the pyridine ring allows for diverse applications and interactions that are not possible with similar compounds lacking one or more of these groups.
Propriétés
Formule moléculaire |
C8H8ClF3NOP |
|---|---|
Poids moléculaire |
257.58 g/mol |
Nom IUPAC |
2-chloro-4-dimethylphosphoryl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8ClF3NOP/c1-15(2,14)5-3-6(8(10,11)12)13-7(9)4-5/h3-4H,1-2H3 |
Clé InChI |
SPLYILMLVVCSBT-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC(=NC(=C1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


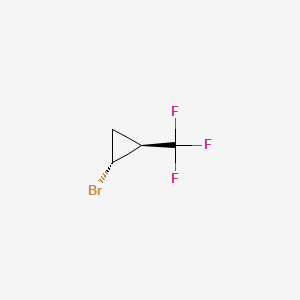

![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)


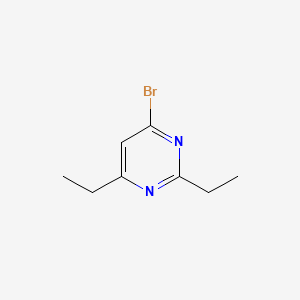
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
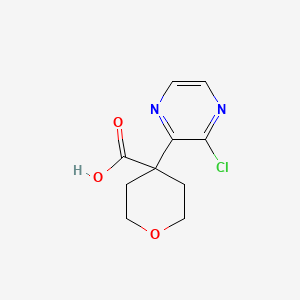
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)

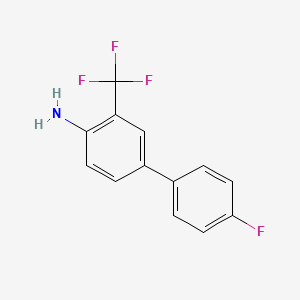

![4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
